molecular formula C15H15F3N2O3S B4885915 N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide

N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide

Numéro de catalogue B4885915
Poids moléculaire: 360.4 g/mol
Clé InChI: LFBGJWRPYVBBRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets both Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). TAK-659 has gained significant attention in the scientific community due to its potential therapeutic applications in various autoimmune diseases and cancers.

Mécanisme D'action

TAK-659 functions as a dual inhibitor of N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide and ITK. N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide is a critical enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. ITK is a kinase that plays a crucial role in the activation of T-cells. By inhibiting both N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide and ITK, TAK-659 blocks the activation and proliferation of both B-cells and T-cells, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of TAK-659 is its high potency and selectivity for N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide and ITK. TAK-659 has been shown to have a lower risk of off-target effects compared to other N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide inhibitors, which may reduce the risk of adverse effects in patients. However, one of the significant limitations of TAK-659 is its low solubility, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the research and development of TAK-659. One potential direction is the investigation of TAK-659’s efficacy in combination with other therapies, such as checkpoint inhibitors or chemotherapy. Another potential direction is the development of more potent and selective N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide inhibitors that may have a lower risk of off-target effects and higher efficacy in the treatment of autoimmune diseases and cancers.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that targets both N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide and ITK. TAK-659 has shown potential therapeutic applications in various autoimmune diseases and cancers and has been extensively studied in preclinical studies. Further research is needed to fully understand the mechanism of action and efficacy of TAK-659 in various disease settings.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps. The first step involves the preparation of 2-(3-trifluoromethylphenoxy)pyridine, which is then reacted with N-(2-chloroethyl)ethanesulfonamide to yield N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide (TAK-659). The overall yield of TAK-659 is approximately 20-30%.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. In preclinical studies, TAK-659 has shown promising results in the treatment of rheumatoid arthritis, lupus, multiple sclerosis, and other autoimmune diseases. TAK-659 has also demonstrated efficacy in the treatment of various cancers, including lymphoma, leukemia, and solid tumors.

Propriétés

IUPAC Name

N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3S/c1-2-24(21,22)20-10-11-5-4-8-19-14(11)23-13-7-3-6-12(9-13)15(16,17)18/h3-9,20H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBGJWRPYVBBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.